Superior Onion Thrips (Thrips tabaci) Attraction in Field Trials
Ethyl isonicotinate is a potent attractant for onion thrips (Thrips tabaci), a major agricultural pest. In direct field experiments using water traps in an onion crop, ethyl isonicotinate lures captured 18 times more onion thrips than unbaited controls, significantly outperforming both the 3-pyridyl regioisomer ethyl nicotinate (4×) and the smaller alkyl ester methyl isonicotinate (12×) [1]. This demonstrates a strong, quantifiable advantage for the ethyl isonicotinate scaffold in this application. In a separate field experiment, ethyl isonicotinate provided a 31-fold increase in onion thrips capture, which was the greatest increase among all 35 compounds tested [2].
| Evidence Dimension | Field trap capture rate (fold-increase vs. control) for Onion Thrips (Thrips tabaci) |
|---|---|
| Target Compound Data | 18-fold increase in capture |
| Comparator Or Baseline | Ethyl nicotinate: 4-fold increase; Methyl isonicotinate: 12-fold increase; Unbaited control: 1-fold |
| Quantified Difference | Ethyl isonicotinate is 4.5× more attractive than ethyl nicotinate and 1.5× more attractive than methyl isonicotinate for onion thrips in this trial. |
| Conditions | Field study using white water traps in an onion (Allium spp.) crop, New Zealand. |
Why This Matters
This data provides a clear, quantitative basis for selecting ethyl isonicotinate (and its hydrochloride salt precursor) over other pyridine esters for thrips monitoring and control programs, directly impacting experimental design and product efficacy.
- [1] Davidson, M. M., Butler, R. C., & Teulon, D. A. (2009). Pyridine compounds increase thrips (Thysanoptera: Thripidae) trap capture in an onion crop. Journal of Economic Entomology, 102(4), 1468-1471. View Source
- [2] Teulon, D. A., Davidson, M. M., Perry, N. B., & Walker, G. P. (2007). 4-Pyridyl Carbonyl and Related Compounds as Thrips Lures: Effectiveness for Onion Thrips and New Zealand Flower Thrips in Field Experiments. Journal of Agricultural and Food Chemistry, 55(15), 6198-6205. View Source
